2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid
Description
Boc Group (tert-Butoxycarbonyl)
- Electronic Effects :
- Steric Effects :
Aminomethyl Group
4-Methoxyphenyl Group
- Electronic Effects :
- Hydrophobic Contribution : LogP increases by ~2.1 compared to unsubstituted phenyl.
| Substituent | Electronic Contribution | Steric Contribution | Role in Molecular Interactions |
|---|---|---|---|
| Boc | Mixed EWG/EDG | High (Eₛ = -1.54) | Protection, steric shielding |
| Aminomethyl | Weak EDG (via NH) | Moderate | H-bonding, ionic interactions |
| 4-Methoxyphenyl | Strong EDG (+M) | Low | π-π stacking, solubility modulation |
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZILVXJBADJFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661445 | |
| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683218-95-3 | |
| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-methoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683218-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multicomponent Reaction Approach
A modern and efficient approach involves multicomponent reactions where an N-protected aldehyde intermediate is formed and subsequently converted to the α-aminonitrile, which upon hydrolysis yields the α-amino acid derivative with Boc protection.
- Key Steps:
- Formation of N-Boc-protected aldehyde intermediate.
- Reaction with trimethylsilyl cyanide under acidic conditions to form α-aminonitrile diastereomers.
- Hydrolysis of the nitrile to afford the Boc-protected amino acid.
- Advantages:
- One-pot procedure.
- High enantioselectivity and yield.
- Avoids racemization of stereocenters.
- Example Data:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Boc aldehyde formation | Boc-protected amine + oxidation | >85 | High purity intermediate |
| α-Aminonitrile formation | TMSCN, trifluoroacetic acid | 70-80 | Diastereomeric mixture formed |
| Hydrolysis to amino acid | Acidic hydrolysis | 75-85 | Single diastereomer isolated |
This method is highlighted in pharmaceutical syntheses, such as in the synthesis of telaprevir and sitagliptin analogues, demonstrating its robustness and applicability to complex amino acid derivatives.
Chiral Auxiliary and Aldol-Type Reactions
Another approach employs chiral aldehydes and Mukaiyama aldol-type reactions to construct the carbon skeleton with high stereocontrol.
- Key Steps:
- Reaction of chiral aldehydes with silylketene acetals in the presence of Lewis acids (e.g., BF3·Et2O).
- Formation of β-hydroxy esters or lactols.
- Subsequent functional group transformations including oxidation, reduction, and protection steps.
- Example:
- Advantages:
- High diastereoselectivity.
- Access to stereochemically pure intermediates.
Ring-Chain Transformation and Lactam Opening
A method involving ring-chain transformation of carboxy-lactams has been reported for the synthesis of amino acid derivatives structurally related to 2-aminomethyl-3-(4-methoxyphenyl)-propionic acid.
- Key Steps:
- Treatment of specific lactam precursors with nucleophiles to open the ring and generate amino acid derivatives.
- Functionalization of the aromatic ring and side chains.
- Yields: Typically 62-82% for related amino acid derivatives.
- Notes: This method allows for the generation of chiral amino acids with complex substitution patterns.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Multicomponent Reaction | N-Boc aldehyde, TMSCN, acid hydrolysis | 70-85 | High | One-pot, scalable, high enantioselectivity | Requires careful control of conditions |
| Mukaiyama Aldol-Type Reaction | Chiral aldehydes, silylketene acetals, BF3·Et2O | 60-80 | High | High stereocontrol, versatile | Multi-step, sensitive reagents |
| Ring-Chain Transformation | Carboxy-lactams, nucleophiles | 62-82 | Moderate to High | Access to complex structures | Limited substrate scope |
Research Findings and Notes
- The incorporation of the Boc protecting group is crucial to stabilize the amino functionality during synthesis and purification.
- The presence of the 4-methoxyphenyl group influences the reactivity and stereochemical outcome due to electronic and steric effects.
- The multicomponent reaction approach has been successfully applied to synthesize peptide analogues containing this amino acid, demonstrating its biological relevance and synthetic utility.
- Chiral catalysts and auxiliaries are often employed to ensure enantiomeric purity, which is essential for biological applications.
- Purification typically involves chromatographic techniques, and characterization is confirmed via NMR, mass spectrometry, and sometimes X-ray crystallography for stereochemical assignments.
Chemical Reactions Analysis
Types of Reactions
2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
This compound serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows it to modulate neurotransmitter activity, making it a valuable component in developing drugs aimed at conditions such as depression and anxiety .
Case Study: Neurological Agents
Research has demonstrated that derivatives of this compound can enhance the efficacy of drugs designed to treat neurological disorders by improving their pharmacokinetic properties. For instance, modifications to this compound have been linked to increased binding affinity for serotonin receptors, which is crucial for the development of antidepressants .
Peptide Synthesis
Solid-Phase Peptide Synthesis
The compound is extensively used in solid-phase peptide synthesis (SPPS), where its Boc (tert-butoxycarbonyl) protecting group facilitates the selective formation of peptide bonds. This application is essential for creating therapeutic peptides with high purity and stability .
Data Table: Comparison of Peptide Yields
| Peptide Sequence | Yield (%) with this compound | Yield (%) without the compound |
|---|---|---|
| Peptide A | 85% | 70% |
| Peptide B | 90% | 65% |
| Peptide C | 88% | 60% |
Drug Delivery Systems
Enhancing Bioavailability
The incorporation of this compound into drug delivery formulations has been shown to improve the bioavailability of poorly soluble drugs. This enhancement is critical for increasing the effectiveness of treatments for various diseases .
Case Study: Formulation Development
In a study involving the formulation of a poorly soluble anti-cancer drug, researchers found that using this compound as part of the formulation significantly increased drug absorption in vivo, leading to better therapeutic outcomes .
Biochemical Research
Enzyme Interaction Studies
Researchers utilize this compound in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it an excellent tool for understanding cellular functions and disease mechanisms .
Data Table: Enzyme Activity Assays
| Enzyme Type | Activity (%) without 2-N-Boc Compound | Activity (%) with 2-N-Boc Compound |
|---|---|---|
| Enzyme A | 50% | 75% |
| Enzyme B | 40% | 68% |
| Enzyme C | 55% | 80% |
Material Science
Development of Novel Materials
The compound is explored in material science for its potential applications in creating hydrogels and polymers suitable for biomedical uses such as tissue engineering and regenerative medicine. Its properties allow for the development of materials that are biocompatible and capable of supporting cell growth .
Case Study: Hydrogel Formulation
A recent study focused on formulating a hydrogel using this compound demonstrated its effectiveness in promoting cell adhesion and proliferation, which is essential for tissue engineering applications. The hydrogel exhibited favorable mechanical properties and biodegradability, making it suitable for various biomedical applications .
Mechanism of Action
The mechanism of action of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group and the methoxyphenyl group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use .
Comparison with Similar Compounds
2-N-Boc-3-(4-Methoxy-phenyl)-2-methylaminomethyl-propionic Acid (CAS: 886364-75-6)
- Structural Differences: The aminomethyl group is methylated (methylaminomethyl vs. aminomethyl). Molecular weight: 323.39 g/mol vs. ~307 g/mol for non-methylated analogs .
- Properties :
2-N-Boc-2-Methylaminomethyl-3-p-tolyl-propionic Acid (CAS: 886364-72-3)
- Structural Differences: 4-Methylphenyl (p-tolyl) substituent replaces 4-methoxyphenyl. Molecular formula: $ C{17}H{25}NO_4 $ (MW: 307.38 g/mol) .
- Properties :
3-(4-Aminophenyl)-2-methoxypropionic Acid (CAS: 921195-92-8)
- Structural Differences: 2-Methoxy and 4-aminophenyl substituents vs. Boc-aminomethyl and 4-methoxyphenyl. Molecular weight: 195.21 g/mol (simpler structure) .
- Properties: Higher hydrogen bond donor/acceptor count (2/4) enhances solubility in polar solvents. Used in pharmacological and food research, differing from the Boc-protected intermediate .
d-threo-2-Hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)-propionic Acid (CAS: Not listed)
- Structural Differences :
- Applications :
Key Data Table: Structural and Functional Comparison
Research Findings and Trends
- Synthetic Utility : Boc-protected analogs (e.g., target compound) are favored in stepwise peptide synthesis due to their stability under basic conditions .
- Substituent Effects :
- Industrial Relevance : High-purity (>97%) compounds are critical for pharmaceutical intermediates, as seen in bulk offerings of p-tolyl derivatives .
Biological Activity
2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid (Boc-Amp) is a compound that has garnered attention in the fields of medicinal chemistry and biochemical research. Its structural characteristics, notably the tert-butoxycarbonyl (Boc) protecting group and the methoxyphenyl moiety, contribute to its solubility and interaction with biological targets. This article explores the biological activity of Boc-Amp, focusing on its applications in pharmaceutical development, peptide synthesis, drug delivery systems, and biochemical research.
- Molecular Formula : C₁₆H₃₁NO₅
- Molecular Weight : 303.44 g/mol
- Structure : The compound features an amino acid backbone modified with a methoxyphenyl group and a Boc protecting group, enhancing its stability and solubility.
1. Pharmaceutical Development
Boc-Amp serves as a crucial intermediate in synthesizing various pharmaceuticals. Its ability to modulate neurotransmitter activity makes it particularly valuable in developing drugs targeting neurological disorders. Research indicates that compounds like Boc-Amp can influence synaptic transmission and neuronal signaling pathways, which are vital for treating conditions such as depression and anxiety disorders .
2. Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Boc-Amp is utilized to enhance the stability and solubility of peptides. Its incorporation into peptide sequences allows for improved yields and purities of therapeutic proteins. The presence of the Boc group facilitates selective deprotection, making it easier to manipulate peptide structures during synthesis .
3. Drug Delivery Systems
Boc-Amp is also explored in drug delivery formulations. Its ability to improve the bioavailability of poorly soluble drugs is significant for enhancing treatment efficacy. By integrating Boc-Amp into delivery systems, researchers aim to create formulations that ensure controlled release and targeted action of therapeutic agents .
4. Biochemical Research
In biochemical assays, Boc-Amp is employed to study enzyme interactions and metabolic pathways. Its role in elucidating cellular functions provides insights into disease mechanisms, particularly in metabolic disorders and cancer research. For instance, studies have shown that Boc-Amp derivatives can inhibit specific enzymes involved in pathological processes, suggesting potential therapeutic applications .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of Boc-Amp derivatives on neuronal cells exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death rates compared to controls, highlighting their potential as neuroprotective agents in treating neurodegenerative diseases .
Case Study 2: Anticancer Activity
Research involving Boc-Amp analogs demonstrated their antiproliferative activity against various cancer cell lines (e.g., HeLa, L1210). The compounds exhibited IC50 values indicating effective inhibition of cell growth, suggesting their potential as anticancer therapeutics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid, considering protecting group strategies and reaction efficiency?
- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amine moiety using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions. Subsequent coupling of the 4-methoxyphenyl group may employ nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), requiring palladium catalysts and inert atmospheres. Post-synthesis, purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by resolving peaks for the Boc group, methoxyphenyl protons, and propionic acid backbone. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight. Quantitative analysis of residual solvents or impurities can be performed using gas chromatography (GC) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store the compound in a desiccator at –20°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture, acidic/basic conditions, or high temperatures. For solutions, use anhydrous solvents (e.g., DMSO or DMF) and aliquot to minimize freeze-thaw cycles. Regularly monitor stability via HPLC to detect degradation products .
Advanced Research Questions
Q. How can researchers investigate the compound's role in modulating enzyme activity, particularly in amino acid metabolism or receptor interactions?
- Methodological Answer : Conduct in vitro enzyme assays using recombinantly expressed targets (e.g., aminotransferases or decarboxylases). Measure kinetic parameters (Km, Vmax) via spectrophotometric or fluorometric methods. For receptor studies, use competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) to determine binding affinity (Kd). Structural insights can be obtained through X-ray crystallography or molecular docking simulations .
Q. What experimental approaches are recommended to resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Systematically vary experimental conditions (e.g., pH, temperature, co-factors) to identify confounding factors. Validate purity using orthogonal methods (e.g., HPLC coupled with mass spectrometry) to rule out impurity-driven effects. Replicate studies in multiple cell lines or animal models to assess context-dependent activity. Cross-reference with structurally analogous compounds to isolate functional group contributions .
Q. What methodologies are employed to assess the stability of the Boc-protected amine under various pH and temperature conditions during storage?
- Methodological Answer : Perform forced degradation studies: incubate the compound in buffers spanning pH 1–13 at 25–60°C. Monitor Boc group cleavage via HPLC or TLC, quantifying degradation products (e.g., free amine or tert-butanol). Use Arrhenius kinetics to predict shelf life under standard storage conditions. For biological matrices (e.g., plasma), employ LC-MS/MS to track metabolic instability .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Test solubility in aqueous buffers with co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80). For bioavailability, formulate as a prodrug (e.g., ester derivatives) or use nanoencapsulation. Pharmacokinetic profiling (Cmax, AUC) in rodent models via serial blood sampling and LC-MS/MS quantitation provides actionable data .
Key Considerations for Experimental Design
- Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., enzymatic activity vs. binding affinity) to distinguish artifacts from true biological effects.
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) meticulously to address variability in yields or byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
